molecular formula C9H12Cl2N2O2 B2916450 3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 2126162-61-4

3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride

Cat. No.: B2916450
CAS No.: 2126162-61-4
M. Wt: 251.11
InChI Key: YCRZPISWRVVOIV-UHFFFAOYSA-N
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Description

3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a chemical compound belonging to the class of imidazo[1,2-a]pyridines

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as a 2-amino-5-methylpyridine derivative, followed by chlorination and carboxylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Investigated for its antimicrobial and antifungal properties.

  • Medicine: Studied for its potential use in drug development, particularly in the treatment of infections and inflammation.

  • Industry: Applied in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

  • 5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid

  • 3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carboxylic acid

Uniqueness: 3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of a chlorine atom and a methyl group, which can influence its reactivity and biological activity.

Biological Activity

3-Chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride (CAS Number: 2126162-61-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and pharmacological applications based on recent literature.

  • Molecular Formula : C9H11ClN2O2
  • Molecular Weight : 220.65 g/mol
  • IUPAC Name : this compound
  • Physical Form : Powder
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The methods often utilize cyclization reactions to form the imidazo ring structure.

Antimicrobial Activity

Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant antimicrobial properties. A study evaluated various derivatives against several bacterial strains:

CompoundTarget OrganismActivity Level
3-Chloro-5-methyl...Staphylococcus aureusModerate to High
3-Chloro-5-methyl...Escherichia coliModerate
3-Chloro-5-methyl...Pseudomonas aeruginosaModerate
3-Chloro-5-methyl...Bacillus subtilisLow

The compound demonstrated good antibacterial activity against Staphylococcus aureus and moderate activity against Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In contrast to its antibacterial properties, the same compound showed limited antifungal activity. Tests against common fungal strains yielded no significant inhibition .

While specific mechanisms for this compound's action are still under investigation, related compounds have been noted to interfere with bacterial cell wall synthesis and disrupt membrane integrity. This suggests a potential mechanism involving the inhibition of essential biosynthetic pathways in target organisms.

Potential Therapeutic Uses

Due to its biological activities, this compound may have applications in treating infections caused by resistant bacterial strains. Its structural similarity to other known pharmacophores suggests potential as a lead compound for further drug development.

Case Studies

  • Case Study on Antibacterial Efficacy : In a controlled laboratory setting, the compound was tested for its effectiveness in inhibiting bacterial growth in vitro. Results indicated that concentrations above 50 µg/mL were necessary to achieve significant inhibition against Gram-positive bacteria.
  • Clinical Relevance : A recent study highlighted the need for new antibacterial agents due to rising antibiotic resistance. Compounds like 3-chloro-5-methyl... are being explored as alternatives or adjuncts to existing therapies .

Properties

IUPAC Name

3-chloro-5-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.ClH/c1-5-3-2-4-6-11-7(9(13)14)8(10)12(5)6;/h5H,2-4H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCRZPISWRVVOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC2=NC(=C(N12)Cl)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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